
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with a naphthalene group and two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between a naphthalene derivative and a cyclobutane precursor. The reaction conditions often involve the use of catalysts such as copper(I) salts and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthalene-2-ylcyclobutane-1,2-dicarboxylic acid.
Reduction: Formation of dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-diol.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Dimethyl 1,1-cyclobutanedicarboxylate: A structurally related compound with similar ester functional groups.
Naphthalene-2-carboxylic acid derivatives: Compounds with a naphthalene core and carboxylic acid functionalities.
Uniqueness: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is unique due to the presence of both a cyclobutane ring and a naphthalene group, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various research applications .
Propriétés
Numéro CAS |
139265-06-8 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
dimethyl 3-naphthalen-2-ylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H18O4/c1-21-17(19)15-10-14(16(15)18(20)22-2)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-16H,10H2,1-2H3 |
Clé InChI |
HFLLMLQBAWGWRM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1C(=O)OC)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















